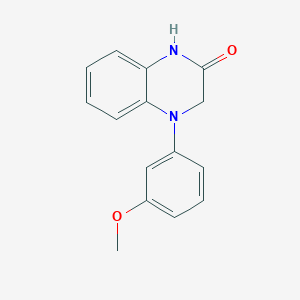

4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-12-6-4-5-11(9-12)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMIBHAFQBMWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890340-16-5 | |

| Record name | 4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 3-methoxyaniline with glyoxal in the presence of an acid catalyst to form the intermediate 3-methoxyphenylglyoxal. This intermediate is then cyclized with o-phenylenediamine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Antiviral Applications

The quinoxaline derivatives, including 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, have been extensively studied for their antiviral properties. Research indicates that compounds with quinoxaline moieties can inhibit viral replication and exhibit significant antiviral activity against several viruses.

- Mechanism of Action : Quinoxaline derivatives often target specific viral proteins or interfere with the viral life cycle. For instance, some derivatives have demonstrated the ability to inhibit viral attachment and entry into host cells, as seen in studies involving coxsackievirus B5 .

- Case Study : In a systematic review of quinoxaline derivatives, compounds were synthesized and evaluated for their activity against Herpes simplex virus. Although some compounds showed promising results, the overall efficacy remained lower than established antiviral agents like aphidicolin .

Anticancer Applications

The anticancer potential of this compound has been highlighted in various studies focusing on its ability to disrupt tumor vasculature and inhibit cancer cell proliferation.

- Vascular Disruption Agents : Compounds with a similar structure have been identified as tumor vascular disrupting agents (tumor VDAs). These agents target established blood vessels within tumors, leading to reduced tumor blood flow and subsequent tumor growth inhibition .

- Case Study : A study reported that a related compound inhibited tumor growth by 62% in vivo. The mechanism involved targeting tubulin polymerization, which is crucial for maintaining the structural integrity of cancer cells .

Other Biological Activities

In addition to antiviral and anticancer properties, compounds within the quinoxaline family exhibit anti-inflammatory effects and potential applications in treating other diseases.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation and induces apoptosis through the activation of caspase pathways. The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position : The target compound’s 3-methoxyphenyl group at position 4 contrasts with the 4-methoxyphenyl group in , which may alter steric interactions and molecular symmetry. Meta-substitution (3-methoxy) reduces steric hindrance compared to para-substitution (4-methoxy) but may decrease binding affinity in certain biological targets.

- Functional Groups: The fluorobenzyl and benzoyl substituents in increase lipophilicity and metabolic resistance compared to the methoxy group, making it more suitable for hydrophobic environments (e.g., cell membranes).

Biological Activity

4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a methoxyphenyl group at the 4-position. This structural arrangement is crucial for its biological activity, enhancing lipophilicity and enabling better interaction with biological membranes and molecular targets.

Biological Activity Overview

This compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of its biological activities:

The compound's mechanism of action involves several pathways:

- Antimicrobial Action : It disrupts microbial cell membranes, leading to cell death. This effect is attributed to the interaction with lipid bilayers, which compromises membrane integrity.

- Anticancer Mechanism : In cancer cells, it inhibits key enzymes involved in cell cycle regulation and promotes apoptosis through the activation of caspase pathways. This dual mechanism enhances its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

- Anticancer Activity :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Activity | Notes |

|---|---|---|

| 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one | Moderate antimicrobial effects | Different substitution pattern affects activity. |

| 4-(3-Hydroxyphenyl)-1,3-dihydroquinoxalin-2-one | Enhanced anticancer properties | Hydroxy group increases hydrogen bonding capabilities. |

Q & A

Q. What synthetic methodologies are commonly employed for 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one?

The synthesis typically involves cyclocondensation reactions. For example, quinoxaline derivatives are synthesized via base-catalyzed reactions between ketones and aldehydes in methanol, followed by purification via recrystallization or column chromatography . A related method for quinazolinones involves reacting aldehydes with thioacetates, followed by hydrogenation (e.g., using Pd/C) to achieve the desired heterocyclic core . Optimization of reaction conditions, such as NaOH concentration (3% in methanol) and reaction time (24 hours), is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR and IR Spectroscopy : Confirm functional groups (e.g., methoxy, carbonyl) and aromatic protons. For instance, IR peaks near 1700 cm⁻¹ indicate carbonyl groups, while methoxy protons appear at ~3.8 ppm in H NMR .

- Mass Spectrometry (MS) : Determines molecular weight via ESI-MS (e.g., [M+H]+ peaks) .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP (for visualization) resolve anisotropic displacement ellipsoids and hydrogen bonding networks. Single-crystal data collection at 298 K with R factors <0.1 ensures accuracy .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Melting point analysis (e.g., 223–225°C for related quinoline derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. What computational approaches predict the pharmacokinetic profile of this compound?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) assess bioavailability and metabolic stability. For analogs with methoxyphenyl groups, logP values <3 and polar surface areas <140 Ų correlate with improved absorption . In vitro hepatic microsome assays (e.g., using rat liver microsomes) quantify metabolic half-life .

Q. How can structural modifications enhance biological activity?

- Substitution Patterns : Introducing electron-donating groups (e.g., methoxy) at the 3-position improves antioxidant activity due to resonance stabilization of radicals .

- Heterocyclic Fusion : Thiadiazole or thiazolidinone moieties (e.g., as in ) enhance anti-inflammatory activity by modulating COX-2 inhibition.

- Crystalline Form Optimization : Polymorph screening (e.g., via solvent evaporation) improves solubility and bioavailability. Differential Scanning Calorimetry (DSC) identifies stable crystalline forms .

Q. What strategies resolve contradictions in biological data across studies?

- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments in triplicate .

- Structural Confirmation : Re-refine X-ray data with SHELXL to rule out conformational artifacts .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for assay conditions (e.g., pH, temperature) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.